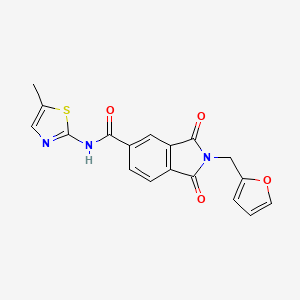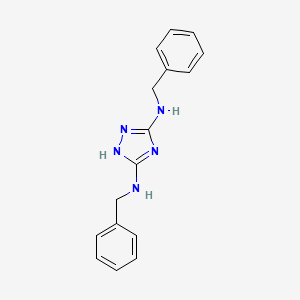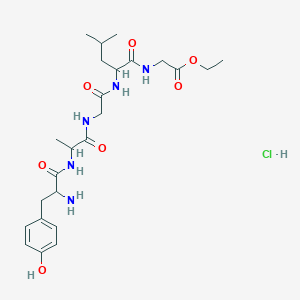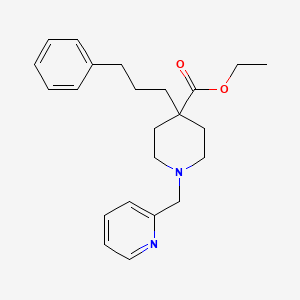
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol involves its ability to scavenge free radicals and inhibit inflammation. This compound has been found to reduce oxidative stress and protect against cellular damage. It also has the ability to modulate various signaling pathways that are involved in the development of diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol has various biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and inhibit the expression of pro-inflammatory cytokines. It has also been shown to enhance the activity of antioxidant enzymes and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol in lab experiments is its ability to scavenge free radicals and reduce oxidative stress. This compound can be used to study the effects of oxidative stress on cellular function and the development of diseases. However, one limitation of using this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol. One direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its effects on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the compound.
In conclusion, 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol is a chemical compound that has been studied for its potential applications in scientific research. This compound has various biochemical and physiological effects and has been found to have antioxidant and anti-inflammatory properties. Further research is needed to fully understand the potential applications of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol involves the reaction of 2-mercapto-5-benzyl-1,3,4-thiadiazole with 4-methoxyphenol in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product. The purity and yield of the product can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol has been studied for its potential applications in scientific research. This compound has been found to have antioxidant and anti-inflammatory properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
2-(5-benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-7-8-14(19)13(10-12)16-18-17-15(21-16)9-11-5-3-2-4-6-11/h2-8,10,16,18-19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEBWBMBZVQITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2NN=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Benzyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)-4-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-dimethyl-2-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B5153520.png)



![5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-amine](/img/structure/B5153559.png)
![N-(3-chlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5153563.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3,5-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5153569.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B5153584.png)
![N-(3-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5153586.png)
![N-{4-methyl-2-[(4-methylphenyl)diazenyl]phenyl}-1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindole-5-carboxamide](/img/structure/B5153594.png)


![2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153616.png)
![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)